PI-PLC Inhibition Potency Comparable to U73122
The 3β-hydroxy-6-aza-cholestane analog demonstrated PI-PLC inhibitory potency equivalent to the commercially dominant tool compound U73122 while providing a chemically distinct chemotype. This offers researchers a structurally differentiated probe for orthogonal validation of PI-PLC-dependent phenotypes [1][2].
| Evidence Dimension | PI-PLC enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 μM (3β-hydroxy-6-aza-cholestane derivative) |
| Comparator Or Baseline | U73122: IC₅₀ = 1–2.1 μM |
| Quantified Difference | Approximately equipotent; both in the low-micromolar range. The target compound additionally showed growth inhibition of MCF-7 and HT-29 cancer cells at IC₅₀ = 1.3 μM, while the N-maleic amidoacid analog (compound 11) was ~12-fold less potent (IC₅₀ = 16.2 μM) [3]. |
| Conditions | In vitro PI-PLC enzymatic assay; MCF-7 (breast) and HT-29 (colon) cancer cell lines for cytotoxicity. |
Why This Matters
Procuring a 6-azacholestane scaffold enables potency-matched but scaffold-divergent PI-PLC inhibition versus the aminosteroid U73122, reducing the risk of confounding off-target effects inherent to any single chemotype.
- [1] Xie, W. et al. (2000). 3β-Hydroxy-6-aza-cholestane and related analogues as phosphatidylinositol specific phospholipase C (PI-PLC) inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry, 8(4), 699-706. View Source
- [2] Eurtivong, C. et al. (2023). Phosphatidylcholine-Specific Phospholipase C as a Target for Anti-Cancer Drug Development. International Journal of Molecular Sciences, 24(9), 7922. View Source
- [3] Xie, W. et al. (2000). 3β-Hydroxy-6-aza-cholestane and related analogues as phosphatidylinositol specific phospholipase C (PI-PLC) inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry, 8(4), 699-706. (N-Maleic amidoacid derivative 11 IC₅₀ = 16.2 μM data from same publication). View Source
